molecular formula C10H13F3N2O B3002101 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol CAS No. 2166553-36-0

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol

Cat. No.: B3002101
CAS No.: 2166553-36-0
M. Wt: 234.222
InChI Key: DXAVDYOKDCWNSL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol is a fluorinated heterocyclic compound featuring a tetrahydroimidazo[1,5-a]pyridine core substituted with a methyl group at the 3-position and a 2,2,2-trifluoroethanol moiety at the 1-position. The trifluoroethyl group enhances polarity and metabolic stability, while the methyl substituent may modulate lipophilicity and steric interactions.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h9,16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAVDYOKDCWNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol can be achieved through several routes:

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Differences
Compound Name / ID Core Structure Substituents Biological Target / Activity Reference
Target Compound: 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol Tetrahydroimidazo[1,5-a]pyridine 3-Methyl; 1-(2,2,2-trifluoroethyl) Not explicitly stated (inferred from analogs) -
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Tetrahydroimidazo[1,5-a]pyridine 5-(p-Cyanophenyl) Aldosterone synthase inhibitor
6-(Benzodioxol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine Tetrahydroimidazo[1,5-a]pyridine 6-(Benzodioxol-4-ylmethyl); 3-Amino EZH2 histone methyltransferase inhibitor
N-tert-Butyl-2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide Pyrrolo[2,3-b]pyrazine + tetrahydroimidazo[1,5-a]pyridine 2-Tetrahydroimidazopyridinyl; 7-Carboxamide (tert-butyl) Spleen tyrosine kinase (SYK) inhibitor
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one Imidazo[1,5-a]pyridine (non-hydrogenated) 3-Trifluoromethyl; 1-Trifluoroacetyl Not stated (fluorinated ketone for reactivity)

Key Observations :

  • Substituent Diversity: The target compound’s trifluoroethanol group distinguishes it from analogs with ketones (e.g., ), cyanophenyl (e.g., ), or benzodioxol groups (e.g., ). These substituents influence solubility, target affinity, and metabolic stability.
  • Core Modifications : Unlike pyrrolo-pyrazine hybrids (e.g., ), the target retains a fully hydrogenated imidazo[1,5-a]pyridine ring, which may enhance conformational flexibility.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name / ID Molecular Weight Calculated logP* Solubility (Predicted) Key Functional Groups
Target Compound ~280.2 g/mol 1.8–2.2 Moderate (polar ethanol) Trifluoroethyl, methyl
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine 249.3 g/mol 2.5–3.0 Low (non-polar cyanophenyl) Cyanophenyl
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one 282.1 g/mol 2.8–3.3 Very low (ketone) Trifluoromethyl, trifluoroacetyl
6-(Benzodioxol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine 287.3 g/mol 1.5–2.0 Moderate (amine, benzodioxol) Benzodioxol, amine

Notes:

  • Methyl substitution at the 3-position may reduce metabolic oxidation compared to unsubstituted analogs .

Pharmaceutical Development Considerations

  • Salt Forms : emphasizes hydrochloride hemihydrates for improved crystallinity and bioavailability, a strategy applicable to the target compound.
  • Patent Landscape: Compounds like (R)-(+)-5-(p-cyanophenyl)tetrahydroimidazopyridine () are patented, underscoring the need for novel fluorinated variants to circumvent existing claims.

Biological Activity

2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and structure-activity relationships (SAR), supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group and a tetrahydroimidazopyridine moiety. Its chemical formula is C12H14F3N3OC_{12}H_{14}F_3N_3O, with a molecular weight of approximately 273.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to 2,2,2-trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol exhibit various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that tetrahydroimidazopyridine derivatives possess significant antimicrobial properties. For instance, derivatives with specific substitutions have demonstrated enhanced activity against pathogens such as Porphyromonas gingivalis .
  • CNS Activity : The tetrahydroimidazopyridine scaffold has been linked to central nervous system (CNS) effects, potentially functioning as anxiolytics or antidepressants. The structural modifications in the imidazopyridine core can lead to variations in potency .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes relevant to metabolic pathways. For example, compounds targeting quinone reductase have shown promise in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the tetrahydroimidazopyridine core significantly impact biological activity:

  • Substituent Effects : Introducing lipophilic groups at specific positions on the imidazopyridine ring generally enhances activity. For instance, a benzyl substituent at N5 significantly increased potency compared to simpler alkyl groups .
  • Conformational Considerations : The cyclization of the imidazopyridine structure contributes to conformational preorganization, which is crucial for binding to biological targets .

Data Tables

CompoundActivityReference
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanolAntimicrobial
N-benzyl derivative60x more active against P. gingivalis
N5-benzoyl derivativeSuperior activity compared to phenyl-acetyl

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydroimidazopyridine derivatives against P. gingivalis. The results indicated that the trifluoromethyl substitution significantly enhanced the antibacterial properties compared to non-fluorinated analogs.

Case Study 2: CNS Activity Assessment

In a behavioral study assessing anxiety-like behavior in rodents treated with tetrahydroimidazopyridine derivatives, compounds showed significant anxiolytic effects as measured by the elevated plus maze test. The results suggested that structural modifications could optimize CNS-targeting capabilities.

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